molecular formula C20H18O4 B5675255 7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5675255
M. Wt: 322.4 g/mol
InChI Key: RABIQKHZRFLLCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene derivatives typically involves etherification, oximation, and Beckmann rearrangement steps. For instance, compounds synthesized from rotenone and dimethyloxosulphonium methylide through a series of reactions have been characterized by 1H NMR, MS techniques, and elemental analysis, with their crystal structures determined by X-ray single crystal diffraction analysis (Xiaodong Chen, Jiao Ye, A. Hu, 2012).

Molecular Structure Analysis

Crystal and molecular structure studies, such as those conducted on derivatives of chromene, reveal intricate details like hydrogen bonding forming chain-like structures, contributing to the stability and properties of these molecules (M. Ladd, D. Povey, 1975).

Chemical Reactions and Properties

Chromene compounds undergo various chemical reactions, including the reaction with phosphonium salts under phase-transfer catalysis conditions, leading to the synthesis of benzopyranooxazol-8-ones among other products (C. Bezergiannidou‐Balouctsi et al., 1993). Additionally, the domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides showcases a method to synthesize chromen-4-one derivatives (Radha Bam, Wesley A. Chalifoux, 2018).

Physical Properties Analysis

The crystal structure features such as parallel sheets and hydrogen bonding play a significant role in determining the physical properties of chromene derivatives (A. Abou et al., 2012).

Chemical Properties Analysis

Various chromene derivatives exhibit significant antibacterial and antifungal activity, which can be further explored through molecular modeling and docking studies to understand their chemical properties and potential applications in medicinal chemistry (Devender Mandala et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-22-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-2-4-18(16)20(21)24-19(17)11-15/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABIQKHZRFLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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